molecular formula C13H23N3O7S B12431086 S-(2-Hydroxypropyl)glutathione-d6

S-(2-Hydroxypropyl)glutathione-d6

Cat. No.: B12431086
M. Wt: 371.44 g/mol
InChI Key: QZGTWORENDJZMJ-DWEFYRJXSA-N
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Description

S-(2-Hydroxypropyl)glutathione-d6: is a labelled biliary glutamylcysteinylglycine conjugate metabolite of 1,2-dibromo-3-chloropropane. It is a white solid with a molecular formula of C13H23N3O7S and a molecular weight of 365.40262 . This compound is used in various biochemical and proteomics research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(2-Hydroxypropyl)glutathione-d6 involves the conjugation of glutathione with 1,2-dibromo-3-chloropropane. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The reaction conditions include maintaining a specific temperature range and using appropriate solvents to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The production process is optimized to minimize waste and ensure cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: S-(2-Hydroxypropyl)glutathione-d6 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its role in biochemical processes .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or disulfides .

Mechanism of Action

S-(2-Hydroxypropyl)glutathione-d6 exerts its effects through its interaction with various molecular targets and pathways. It participates in the detoxification process by conjugating with toxic compounds, making them more soluble and easier to excrete. The compound also plays a role in antioxidant defense by scavenging free radicals and reducing oxidative stress .

Comparison with Similar Compounds

Uniqueness: S-(2-Hydroxypropyl)glutathione-d6 is unique due to its deuterium labeling, which makes it particularly useful in mass spectrometry and other analytical techniques. The deuterium atoms provide a distinct mass difference, allowing for precise tracking and quantification in various research applications .

Properties

Molecular Formula

C13H23N3O7S

Molecular Weight

371.44 g/mol

IUPAC Name

(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-(1,1,2,3,3,3-hexadeuterio-2-hydroxypropyl)sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C13H23N3O7S/c1-7(17)5-24-6-9(12(21)15-4-11(19)20)16-10(18)3-2-8(14)13(22)23/h7-9,17H,2-6,14H2,1H3,(H,15,21)(H,16,18)(H,19,20)(H,22,23)/t7?,8-,9-/m0/s1/i1D3,5D2,7D

InChI Key

QZGTWORENDJZMJ-DWEFYRJXSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)O

Canonical SMILES

CC(CSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)O

Origin of Product

United States

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